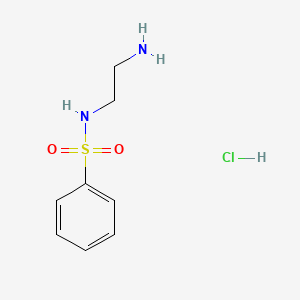

N-(2-aminoethyl)benzenesulfonamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-aminoethyl)benzenesulfonamide hydrochloride: is a chemical compound with the molecular formula C8H13ClN2O2S. It is commonly used in biochemical research and has various applications in chemistry, biology, and medicine. This compound is known for its role as an inhibitor in various biochemical processes .

Mechanism of Action

Biochemical Pathways

Given the compound’s structure, it may potentially interact with pathways involving sulfonamide or aminoethyl groups .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

It has been used in the treatment of human hepatocellular carcinoma (HCC) cells

Action Environment

Factors such as pH, temperature, and the presence of other compounds could potentially affect its activity .

Biochemical Analysis

Biochemical Properties

N-(2-aminoethyl)benzenesulfonamide hydrochloride plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of the primary interactions is with carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. This compound acts as an inhibitor of carbonic anhydrase, affecting the enzyme’s activity and, consequently, the biochemical pathways it regulates . Additionally, this compound has been used in the development of model systems to study biochemical interactions using microfluidic chips .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. In hepatocellular carcinoma (HCC) cells, this compound has been shown to inhibit cell proliferation by targeting specific enzymes and signaling pathways . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of carbonic anhydrase by this compound can lead to alterations in pH regulation and ion transport within cells, impacting overall cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes. By binding to the active site of carbonic anhydrase, this compound inhibits the enzyme’s activity, preventing the conversion of carbon dioxide to bicarbonate and protons . This inhibition can lead to downstream effects on cellular processes, including changes in gene expression and enzyme activity. Additionally, this compound may interact with other proteins and enzymes, further influencing biochemical pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged inhibition of target enzymes and sustained effects on cellular processes . Degradation of the compound over time can reduce its efficacy, necessitating careful consideration of experimental conditions and storage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects. At higher doses, toxic effects may be observed, including disruptions in cellular homeostasis and potential damage to tissues . It is essential to determine the optimal dosage that maximizes the compound’s therapeutic effects while minimizing toxicity in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as carbonic anhydrase. By inhibiting this enzyme, the compound can affect metabolic flux and alter the levels of metabolites involved in pH regulation and ion transport . Additionally, this compound may interact with other metabolic enzymes, influencing broader metabolic pathways and cellular functions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells, enhancing its inhibitory effects on enzymes such as carbonic anhydrase . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target enzymes and proteins, ensuring effective inhibition and modulation of biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-aminoethyl)benzenesulfonamide hydrochloride typically involves the reaction of benzenesulfonyl chloride with ethylenediamine. The reaction is carried out in an inert atmosphere at room temperature. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: : N-(2-aminoethyl)benzenesulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic reagents like sodium azide and thiols are commonly employed.

Major Products: : The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides .

Scientific Research Applications

N-(2-aminoethyl)benzenesulfonamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Medicine: It serves as an inhibitor in various biochemical assays and is used in the development of pharmaceuticals.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

4-(2-aminoethyl)benzenesulfonamide: This compound is structurally similar but lacks the hydrochloride salt form.

N-(2-aminoethyl)benzenesulfonyl fluoride:

Uniqueness: : N-(2-aminoethyl)benzenesulfonamide hydrochloride is unique due to its specific inhibitory action on carbonic anhydrase enzymes and its stability in various biochemical assays. Its hydrochloride salt form enhances its solubility and stability, making it a preferred choice in research and industrial applications .

Properties

IUPAC Name |

N-(2-aminoethyl)benzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S.ClH/c9-6-7-10-13(11,12)8-4-2-1-3-5-8;/h1-5,10H,6-7,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMNPKLARCNEUAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594276 |

Source

|

| Record name | N-(2-Aminoethyl)benzenesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53672-99-4 |

Source

|

| Record name | N-(2-Aminoethyl)benzenesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1,4-Dioxaspiro[4.5]decan-8-yl}acetaldehyde](/img/structure/B1289585.png)

![2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile](/img/structure/B1289592.png)

![3-Bromo-4-chlorothieno[3,2-c]pyridine](/img/structure/B1289618.png)

![3-Bromothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1289619.png)